Icapamespib Dihydrochloride Exhibits 2.2-Fold Higher Potency in FP Assay Compared to PU-H71 (Zelavespib)
In a direct head-to-head comparison using a fluorescence polarization (FP) assay that measures competitive binding to the HSP90 ATP-binding pocket, Icapamespib dihydrochloride (PU-HZ151) demonstrated an EC50 of 5 nM, representing a 2.2-fold greater potency than the structurally related purine-scaffold HSP90 inhibitor PU-H71 (EC50 = 11 nM) .
| Evidence Dimension | EC50 (nM) for HSP90 binding in FP assay |
|---|---|
| Target Compound Data | 5 nM |
| Comparator Or Baseline | PU-H71 (Zelavespib): 11 nM |
| Quantified Difference | 2.2-fold lower EC50 (higher potency) |
| Conditions | Fluorescence polarization (FP) assay; competitive binding format |
Why This Matters
This quantitative potency advantage, measured under identical assay conditions, indicates that lower molar concentrations of icapamespib are required to achieve equivalent target engagement, reducing potential off-target effects and formulation burden.
